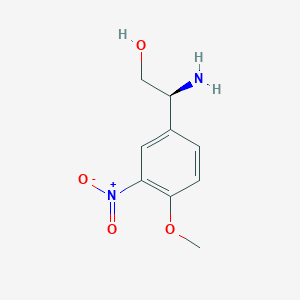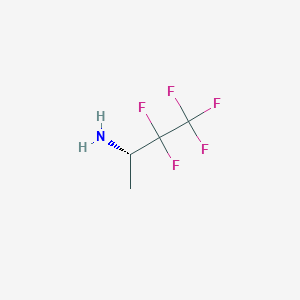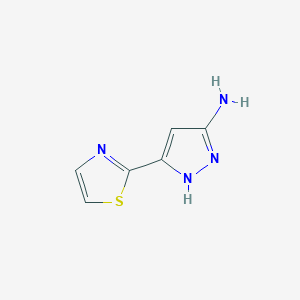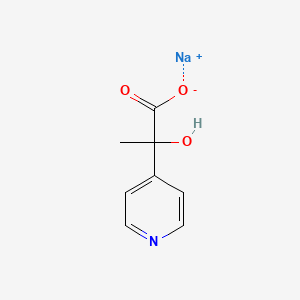![molecular formula C10H18O B13600521 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol, also known as norborneol, is a bicyclic alcohol with the molecular formula C10H18O. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which imparts distinct chemical and physical properties. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of norcamphor using sodium borohydride (NaBH4) in methanol. The reaction typically proceeds under mild conditions, yielding the desired alcohol.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of norcamphor. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas (H2) pressure. The reaction is carried out in an appropriate solvent, such as ethanol, to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, norcamphor, using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Reduction of norcamphor back to this compound can be achieved using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products:
Oxidation: Norcamphor.
Reduction: this compound.
Substitution: 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-yl chloride.
Scientific Research Applications
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol can be compared with other similar compounds, such as:
Norcamphor: The oxidized form of this compound, used in similar synthetic applications.
Norbornyl chloride: A derivative obtained through substitution reactions, used as an intermediate in organic synthesis.
Isobornyl acetate: A related compound with applications in the fragrance industry.
Uniqueness: The unique bicyclic structure of this compound imparts distinct reactivity and stability, making it valuable in various chemical transformations and applications.
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)propan-2-ol |
InChI |
InChI=1S/C10H18O/c1-7(11)4-10-6-8-2-3-9(10)5-8/h7-11H,2-6H2,1H3 |
InChI Key |
KRKSORNFMAMUPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC2CCC1C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)

